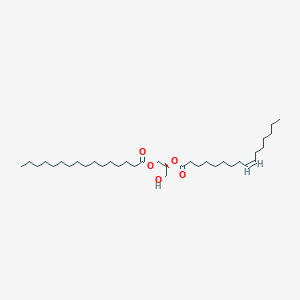
1-Palmitoyl-2-palmitoleoyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-palmitoyl-2-palmitoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol that has palmitoyl and palmitoleoyl as 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It derives from a palmitoleic acid and a hexadecanoic acid.
DG(16:0/16:1(9Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:0/16:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/16:1(9Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/16:1(9Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/16:1(9Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/16:1(9Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/16:1(9Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/16:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/16:1(9Z)) pathway. DG(16:0/16:1(9Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/16:1(9Z)/20:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/16:1(9Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/16:1(9Z)/16:0) pathway.
Applications De Recherche Scientifique
Chemical Properties and Structure
1-Palmitoyl-2-palmitoleoyl-sn-glycerol (C35H66O5) consists of palmitic acid and palmitoleic acid as its acyl groups. Its molecular weight is approximately 566.9 g/mol. The compound is classified as a 1,2-diacyl-sn-glycerol, which plays a crucial role in cellular metabolism and signaling pathways.
Biochemical Applications
- Metabolic Studies :
- Cell Signaling :
- Lipid Bilayer Studies :
Pharmacological Applications
- Lung Surfactant Research :
- Drug Delivery Systems :
Table 1: Summary of Key Research Findings
| Study Reference | Application Area | Findings |
|---|---|---|
| Study A | Metabolic Pathways | Identified as a metabolite in E. coli; role in energy metabolism |
| Study B | Drug Delivery | Enhanced bioavailability of hydrophobic drugs using lipid carriers |
| Study C | Lung Surfactants | Potential application in synthetic surfactants for respiratory therapies |
Case Study Example
In a recent study examining the effects of various diacylglycerols on cellular signaling, researchers found that this compound significantly influenced the activation of protein kinase C pathways, leading to enhanced cell proliferation in vitro . This finding underscores its potential as a therapeutic agent in regenerative medicine.
Propriétés
Formule moléculaire |
C35H66O5 |
|---|---|
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14-/t33-/m0/s1 |
Clé InChI |
ADLOEVQMJKYKSR-YAIMUBSCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















